molecular formula C18H18F3N3O B1681104 Srpin340 CAS No. 218156-96-8

Srpin340

Cat. No.: B1681104
CAS No.: 218156-96-8
M. Wt: 349.3 g/mol
InChI Key: DWFGGOFPIISJIT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Srpin340 is a small molecule that acts as an inhibitor of the Serine-Arginine Protein Kinase (SRPK) family, specifically SRPK1 and SRPK2 . SRPKs are important kinases that specifically phosphorylate Serine-Arginine (SR) proteins . These SR proteins bind and regulate mRNA splicing, playing a crucial role in post-transcriptional regulation .

Mode of Action

this compound is an ATP-competitive inhibitor that covalently binds to the ATP binding pocket to inhibit SRPKs activities . This selective inhibition of SRPKs by this compound can alter SR protein activity and promote the expression of specific splicing isoforms .

Biochemical Pathways

The inhibition of SRPK1 and SRPK2 by this compound leads to changes in the phosphorylation of SR proteins, which in turn affects the splicing of various pre-mRNAs . This can lead to the alteration of various biochemical pathways, including those involved in viral infection or tumorigenic processes . For instance, it has been shown to reduce the expression of pro-angiogenic isoform VEGF165 in leukemia cell lines .

Pharmacokinetics

It is also known that the compound is stable for 24 months in lyophilized form and, once in solution, should be used within 1 month to prevent loss of potency .

Result of Action

The inhibition of SRPKs by this compound has been linked to various cellular effects. For instance, it has been shown to reduce the growth and survival of cancer cells . In leukemia cells, this compound treatment has been associated with early and late events of apoptosis, and reduced cell viability . Moreover, it has been found to suppress the expression of the pro-angiogenic isoform VEGF165 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of choroidal neovascularization, the efficacy of this compound was found to be influenced by within-canopy soil temperature and relative humidity . .

Biochemical Analysis

Biochemical Properties

Srpin340 is an ATP-competitive inhibitor of SRPK, specifically inhibiting the activity of SRPK1 . It interacts with SRPK1 and SRPK2, altering SR protein activity and promoting the expression of splicing isoforms . This leads to changes in various biochemical reactions, including increased viral infection or tumorigenic processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to reduce the viability of lymphoid and myeloid leukemia cell lines . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits SRPK1 and SRPK2, leading to reduced phosphorylation of SR proteins .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to trigger early and late events of apoptosis in leukemia cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the regulation of pre-mRNA splicing events, a critical metabolic pathway . It interacts with enzymes such as SRPK1 and SRPK2, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFGGOFPIISJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218156-96-8
Record name 218156-96-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Isonicotinoyl chloride hydrochloride (6.48 g, 36.4 mmol, commercially available product) and triethylamine (5.57 ml, 54.6 mmol) were sequentially added at 0° C. to a dichloromethane (10 ml) solution of 2-(1-piperidinyl)-5-(trifluoromethyl)aniline (4.45 g, 18.2 mmol) obtained as described in Referential Example 1-2B. The mixture was stirred for half an hour. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (200 g, hexane/ethyl acetate=1/1) and recrystallization. Thus, N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide (SRPIN-1, GIF-0340) (5.49 g, 86.3%) was yielded as a colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Srpin340 and how does it interact with it?

A1: this compound primarily targets Serine-arginine protein kinases (SRPKs), specifically SRPK1 and SRPK2. [, , , , , , , ] It binds to the ATP-binding site of these kinases, inhibiting their activity. [, ]

Q2: What are the downstream effects of this compound's inhibition of SRPK1/2?

A2: this compound's inhibition of SRPK1/2 leads to several downstream effects, including:

  • Reduced phosphorylation of Serine/Arginine-rich (SR) proteins: SRPKs typically phosphorylate SR proteins, which play key roles in RNA splicing. [, , , , , , ] this compound disrupts this phosphorylation process, impacting the activity and localization of SR proteins.
  • Altered gene expression: By influencing SR protein activity, this compound can modulate alternative splicing, leading to changes in the expression of various genes, including VEGF. [, , , , , , , , ]
  • Induction of apoptosis: In certain cancer cells, this compound has demonstrated the ability to trigger apoptosis, potentially through its effects on splicing and gene expression. [, ]

Q3: How does this compound affect Vascular Endothelial Growth Factor (VEGF) specifically?

A3: this compound has been shown to reduce the expression of pro-angiogenic VEGF isoforms, particularly VEGF165, while leaving anti-angiogenic isoforms like VEGF165b relatively unaffected. [, , , , ] This selective modulation of VEGF splicing contributes to its anti-angiogenic effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H18F3N3O2, and its molecular weight is 365.36 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies utilize spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize synthesized this compound and its derivatives. [, ]

Q6: What cell-based assays have been used to study this compound's activity?

A6: Several cell-based assays have been used to investigate this compound, including:

  • MTT cell viability assay: This assay measures cell metabolic activity and is used to assess the cytotoxic effects of this compound on various cancer cell lines. [, , ]
  • Flow cytometry assays: These assays are used to analyze cell cycle progression and apoptosis induction by this compound. []
  • Immunofluorescence microscopy: This technique helps visualize the subcellular localization of SRPKs and other proteins in response to this compound treatment. [, , , , , ]

Q7: What animal models have been used to study this compound?

A7: this compound has been investigated in various animal models, including:

  • Mouse model of age-related macular degeneration: This model is used to study the anti-angiogenic effects of this compound on choroidal neovascularization. [, , ]
  • Rat model of retinopathy of prematurity: This model helps assess this compound's potential to prevent pathological neovascularization in the eye. []
  • Mouse models of cancer: These models are used to study the antitumor effects of this compound. [, , ]

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